molecular formula C19H23BN2O4 B14770336 5-methoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide

5-methoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide

Cat. No.: B14770336
M. Wt: 354.2 g/mol
InChI Key: TTYDLMXMMZBLLV-UHFFFAOYSA-N
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Description

5-methoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide is an organic compound that features both borate and amide functional groups

Preparation Methods

The synthesis of 5-methoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide typically involves nucleophilic substitution and amidation reactions. One common synthetic route includes the reaction of 5-methoxypyridine-2-carboxylic acid with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline under appropriate conditions to form the desired amide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The borate group can participate in Suzuki coupling reactions, forming new carbon-carbon bonds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its ability to form stable boronic ester bonds, which can interact with various biological molecules. These interactions can inhibit enzyme activity or facilitate targeted drug delivery. The molecular targets and pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar compounds include other boronic acid derivatives and amides, such as:

Properties

Molecular Formula

C19H23BN2O4

Molecular Weight

354.2 g/mol

IUPAC Name

5-methoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide

InChI

InChI=1S/C19H23BN2O4/c1-18(2)19(3,4)26-20(25-18)13-7-6-8-14(11-13)22-17(23)16-10-9-15(24-5)12-21-16/h6-12H,1-5H3,(H,22,23)

InChI Key

TTYDLMXMMZBLLV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=NC=C(C=C3)OC

Origin of Product

United States

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